molecular formula C20H20N2O4 B2562736 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2097859-95-3

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2562736
CAS No.: 2097859-95-3
M. Wt: 352.39
InChI Key: QJBNWGWAGWEBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound featuring a partially saturated benzoxazole core (4,5,6,7-tetrahydro-1,2-benzoxazole) linked to a carboxamide group. The substituent at the carboxamide nitrogen includes a 2-hydroxyethyl chain connected to a 4-(furan-2-yl)phenyl moiety. Structural elucidation via crystallographic methods (e.g., SHELX software ) may reveal conformational details such as ring puckering in the tetrahydrobenzoxazole system, as defined by Cremer and Pople’s generalized puckering coordinates .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-16(13-7-9-14(10-8-13)17-6-3-11-25-17)12-21-20(24)19-15-4-1-2-5-18(15)26-22-19/h3,6-11,16,23H,1-2,4-5,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBNWGWAGWEBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has a molecular formula of C18H18N2O4C_{18}H_{18}N_{2}O_{4} and a molecular weight of 326.3 g/mol. The synthesis typically involves multi-step organic reactions that incorporate furan derivatives and hydroxyethyl groups under controlled conditions to ensure high purity and yield .

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazole compounds exhibit promising anticancer properties. Specifically, the synthesized benzoxazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that these compounds could significantly inhibit the proliferation of solid tumor cell lines while affecting cytokine release such as IL-6 and TNF-α, which are associated with inflammation and cancer progression .

Table 1: Anticancer Activity of Benzoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Benzoxazole AA5495.0Induces apoptosis via caspase activation
Benzoxazole BHL-603.5Inhibits tubulin polymerization
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-benzoxazoleMCF-74.8Modulates pro-inflammatory cytokines

Anti-inflammatory Activity

In addition to anticancer effects, the compound has been evaluated for its anti-inflammatory properties. Studies suggest that it can reduce the levels of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Evaluation : A study involving various benzoxazole derivatives revealed that N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-benzoxazole exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 4.8 µM. The mechanism was linked to apoptosis induction through caspase pathway activation.
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of similar compounds showed a marked decrease in IL-6 levels upon treatment with N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-benzoxazole in human monocytic cells, suggesting its potential as a therapeutic agent for inflammatory conditions .

The biological activity of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-benzoxazole is attributed to its ability to interact with specific molecular targets within cells. This includes binding to enzymes or receptors involved in cell proliferation and inflammation pathways. The exact mechanisms are still under investigation but may involve modulation of signaling pathways associated with cancer cell survival and inflammatory responses .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities that make it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, one derivative has shown dose-dependent inhibition of monophenolase activity in lung carcinoma cells, suggesting potential as an anticancer agent.

Antimicrobial Properties

Research into related compounds has highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The furan and phenyl groups in the structure may enhance the interaction with bacterial membranes, leading to increased antimicrobial activity .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's . In vitro studies have shown moderate inhibition rates comparable to existing medications.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide.

Structural Feature Effect on Activity
Furan ringEnhances electron donation; increases reactivity with biological targets
Hydroxyethyl moietyContributes to solubility and bioavailability
Benzoxazole coreImparts structural stability and potential for receptor binding

Synthesis and Biological Evaluation

A study synthesized several derivatives of this compound and evaluated their anticancer properties using human colorectal HCT116 cells. The results indicated that certain modifications to the benzoxazole core significantly increased cytotoxicity .

In Vivo Studies

In vivo studies conducted on animal models have demonstrated that compounds similar to this compound can induce G2/M cell cycle arrest in tumor cells, providing a mechanism for their anticancer effects.

Comparison with Similar Compounds

BI81690 (N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)

  • Structural Differences : Replaces the 2-hydroxyethyl-4-(furan-2-yl)phenyl group with a 1,2,4-oxadiazole-containing phenyl substituent .
  • Functional Implications : The oxadiazole ring may enhance metabolic stability compared to the hydroxyethyl group in the target compound, as oxadiazoles are often resistant to oxidative degradation.

Pyrimidine Derivatives (e.g., EGFR Inhibitors)

  • Example : 4-(3,4-dimethoxyphenyl)-6-methyl-N-(4,5,6,7-tetrahydro-3a,7a-dihydro-1H-indol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide .

Substituent Variations

4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-2H-chromen-4-yl]-1H-1,2,4-triazole-3-carboxamide

  • Key Features : Fluorinated benzisoxazole and triazole substituents .
  • Electronic Effects : The electron-withdrawing fluorine atom may enhance metabolic stability and alter π-π stacking interactions compared to the furan-2-yl group in the target compound.

Methylethylhexanoic Acid and Triazine Derivatives

  • Example : 5-tert-Butyl-2-methyl-3-(2-hydroxyethyl)-4-phenyl-1,3,5-triazine .
  • Comparison : The hydroxyethyl group in both compounds suggests similar solubility profiles, but the triazine core may confer stronger hydrogen-bonding interactions than benzoxazole.

Functional Group Analysis

Carboxamide Derivatives in Pharmacopeial Standards

  • Example: (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid .
  • Comparison : Complex carboxamide side chains in pharmacopeial compounds highlight the importance of stereochemistry and hydrogen bonding, which may guide optimization of the target compound’s hydroxyethyl substituent.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYieldReference
Benzoxazole formationEthanol, reflux, 12–24 h45–70%
Furan-phenyl couplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C50–65%
AmidationHATU, DIPEA, DCM, RT40–55%

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the benzoxazole ring and substituent integration. Deuterated DMSO or CDCl₃ are preferred solvents. For example, hydroxyl protons in the hydroxyethyl group appear as broad singlets (~δ 4.5–5.5 ppm) .
  • IR Spectroscopy : Key peaks include C=O stretches (~1680 cm⁻¹ for carboxamide) and O–H stretches (~3300 cm⁻¹) .
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing IR peaks)?

Methodological Answer:
Contradictions often arise from:

  • Tautomerism : The benzoxazole ring may exhibit keto-enol tautomerism, altering NMR splitting patterns. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurities : Trace solvents (e.g., DMF) or unreacted intermediates can mask signals. Purify via column chromatography (silica gel, EtOAc/hexane) and re-analyze .
  • Crystallinity : Amorphous vs. crystalline forms may shift IR peaks. Recrystallize from ethanol/water and compare .

Advanced: What strategies optimize synthetic yield for analogs with bulky substituents?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with high-boiling solvents (e.g., DMF or toluene) to improve solubility of bulky intermediates .
  • Catalyst Screening : Use Pd₂(dba)₃/XPhos for sterically hindered Suzuki couplings .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 h) and improve yields by 15–20% .

Advanced: How to establish structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify the furan-phenyl group (e.g., replace with thiophene or pyridine) and compare bioactivity .
  • Pharmacophore Mapping : Use docking studies to identify critical H-bond donors (e.g., hydroxyethyl group) and π-π interactions (benzoxazole ring) .
  • In Vitro Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., IC₅₀ values) to correlate substituents with potency .

Basic: What protocols ensure compound stability during storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis of the carboxamide .
  • Light Sensitivity : Use amber vials to protect the furan moiety from UV degradation .
  • Purity Monitoring : Reanalyze via HPLC every 6 months; discard if purity drops below 90% .

Advanced: How to validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Validate linearity (R² > 0.99), LOD (0.1 ng/mL), and recovery (>85%) .
  • Internal Standards : Deuterated analogs (e.g., d₅-benzoxazole) correct for matrix effects .

Advanced: What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Antioxidant Activity : DPPH radical scavenging (IC₅₀) or β-carotene linoleate oxidation assays .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR, IC₅₀ < 1 µM) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, HepG2) with EC₅₀ calculations .

Basic: How to address poor solubility in aqueous buffers during bioassays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) .
  • pH Adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 .

Advanced: What computational tools predict metabolic pathways or toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism, hepatotoxicity, and Ames test outcomes .
  • Metabolite Identification : Perform in silico fragmentation with Mass Frontier or MetFrag .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.